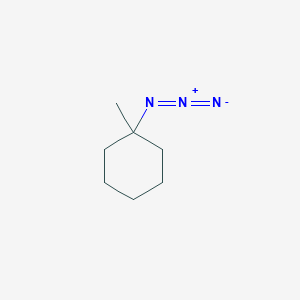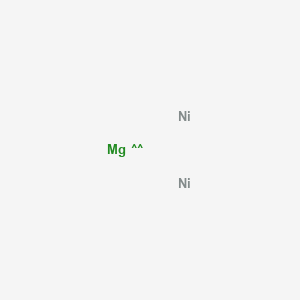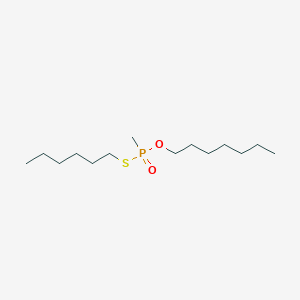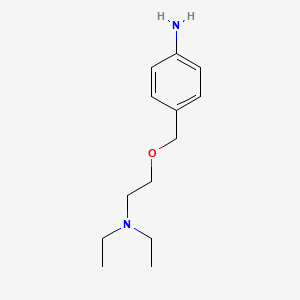![molecular formula C18H38OSn B14712817 Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane CAS No. 17795-68-5](/img/structure/B14712817.png)
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an alkoxy group derived from 3,3-dimethylbut-1-en-2-ol. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane typically involves the reaction of tributyltin hydride with 3,3-dimethylbut-1-en-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The alkoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of various organotin compounds that serve as catalysts, stabilizers, and intermediates in industrial processes
Wirkmechanismus
The mechanism by which Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with nucleophiles, facilitating various chemical transformations. The pathways involved include coordination with electron-rich sites and subsequent reaction to form new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylpropynylstannane: Similar in structure but contains a propynyl group instead of the alkoxy group.
Tributyl(3-methoxyprop-1-en-2-yl)stannane: Contains a methoxypropyl group instead of the dimethylbutenyl group
Uniqueness
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane is unique due to its specific alkoxy group, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it valuable in specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
17795-68-5 |
|---|---|
Molekularformel |
C18H38OSn |
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
tributyl(3,3-dimethylbut-1-en-2-yloxy)stannane |
InChI |
InChI=1S/C6H12O.3C4H9.Sn/c1-5(7)6(2,3)4;3*1-3-4-2;/h7H,1H2,2-4H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
BJIOZHFXOVIDAW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)


![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)






